

solubility of ivDde-Lys(Fmoc)-OH in DMF and other solvents

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Compound of Interest

Compound Name: ivDde-Lys(Fmoc)-OH

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A Technical Guide to the Solubility of ivDde-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of $N\alpha$ -(1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)- $N\epsilon$ -(9-fluorenylmethoxycarbonyl)-L-lysine (**ivDde-Lys(Fmoc)-OH**), a critical building block in modern solid-phase peptide synthesis (SPPS). Understanding its solubility in various organic solvents is paramount for efficient peptide chain elongation, purification, and the synthesis of complex peptide structures.

Introduction: The Role of ivDde-Lys(Fmoc)-OH in Peptide Synthesis

ivDde-Lys(Fmoc)-OH is a derivative of the amino acid L-lysine featuring two essential, orthogonally protected amino groups. The α -amino group is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while the ϵ -amino group of the lysine side chain is protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group.^{[1][2]} This orthogonal protection scheme is fundamental to advanced peptide chemistry, allowing for the selective deprotection of the lysine side chain to introduce modifications such as fluorescent labels, branched peptide chains, or other functional moieties while the peptide remains anchored to the solid support.^{[1][3]}

The compound is widely used in Fmoc-based SPPS for incorporating lysine into peptide sequences.^[1] Its solubility in common SPPS solvents is a key factor for ensuring homogeneous reaction conditions and successful coupling efficiencies.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **ivDde-Lys(Fmoc)-OH** is presented below.

Property	Value
Synonyms	N- α -ivDde-N- ϵ -Fmoc-L-lysine, ivDde-L-Lys(Fmoc)-OH
Molecular Formula	C ₃₄ H ₄₂ N ₂ O ₆
Molecular Weight	574.71 g/mol ^[4] ^[5]
Appearance	White to slight yellow or beige powder
Storage Temperature	-20°C ^[4]

Solubility Profile

ivDde-Lys(Fmoc)-OH is generally characterized by its solubility in polar aprotic solvents, which are standard in peptide synthesis. The large, hydrophobic Fmoc and ivDde protecting groups contribute significantly to its solubility characteristics.

Qualitative Solubility

The compound is described as being soluble in polar organic solvents, most notably Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).^[1]^[2]^[6] This solubility is crucial for its application in SPPS, where DMF is the most common solvent.^[2]

Quantitative Solubility Data

While extensive quantitative data is not widely published in academic literature, key data points from chemical suppliers provide valuable benchmarks for researchers. The following table summarizes the available quantitative solubility information.

Solvent	Reported Solubility	Calculated Concentration (g/L)	Calculated Molarity (mol/L)	Source(s)
DMF	100 mg in 0.5 mL	200 g/L	~0.348 M	Alabiochem
DMF	"clearly soluble" at 1 mmol in 2 mL	287.4 g/L	0.5 M	Sigma-Aldrich, MoBiTec[5][7][8]
DMSO	10 mg/mL	10 g/L	~0.017 M	MedChemExpress[4]

Note: Calculations are based on a molecular weight of 574.71 g/mol . The term "clearly soluble" indicates that a solution at this concentration can be readily achieved.

Experimental Protocols

Accurate and reproducible experimental outcomes depend on correct handling and dissolution procedures. The following protocols are standard for the use of **ivDde-Lys(Fmoc)-OH** in a research setting.

Protocol for Dissolution in DMF for SPPS

This protocol describes the standard procedure for preparing the amino acid solution for a coupling reaction in an automated or manual peptide synthesizer.

- **Reagent Weighing:** In a clean, dry vessel, weigh the required amount of **ivDde-Lys(Fmoc)-OH**.
- **Solvent Addition:** Add the appropriate volume of high-purity, peptide-synthesis-grade DMF to achieve the desired concentration (e.g., 0.5 M).
- **Dissolution:** Gently agitate or vortex the mixture at room temperature until the solid is completely dissolved, resulting in a clear solution.
- **Activation:** The resulting solution is ready for the subsequent activation step (e.g., with HBTU/DIPEA or other coupling reagents) prior to its addition to the resin-bound peptide.

Orthogonal Deprotection Protocols

The key utility of **ivDde-Lys(Fmoc)-OH** lies in its orthogonal deprotection capabilities.

Fmoc Group Removal (α -Amine Deprotection):

- Reagent: 20% piperidine in DMF.[\[5\]](#)
- Procedure: Treat the peptide-resin with the 20% piperidine solution in DMF. The reaction is typically performed twice for several minutes each time to ensure complete removal of the Fmoc group, liberating the α -amino group for subsequent peptide chain elongation.[\[5\]](#)

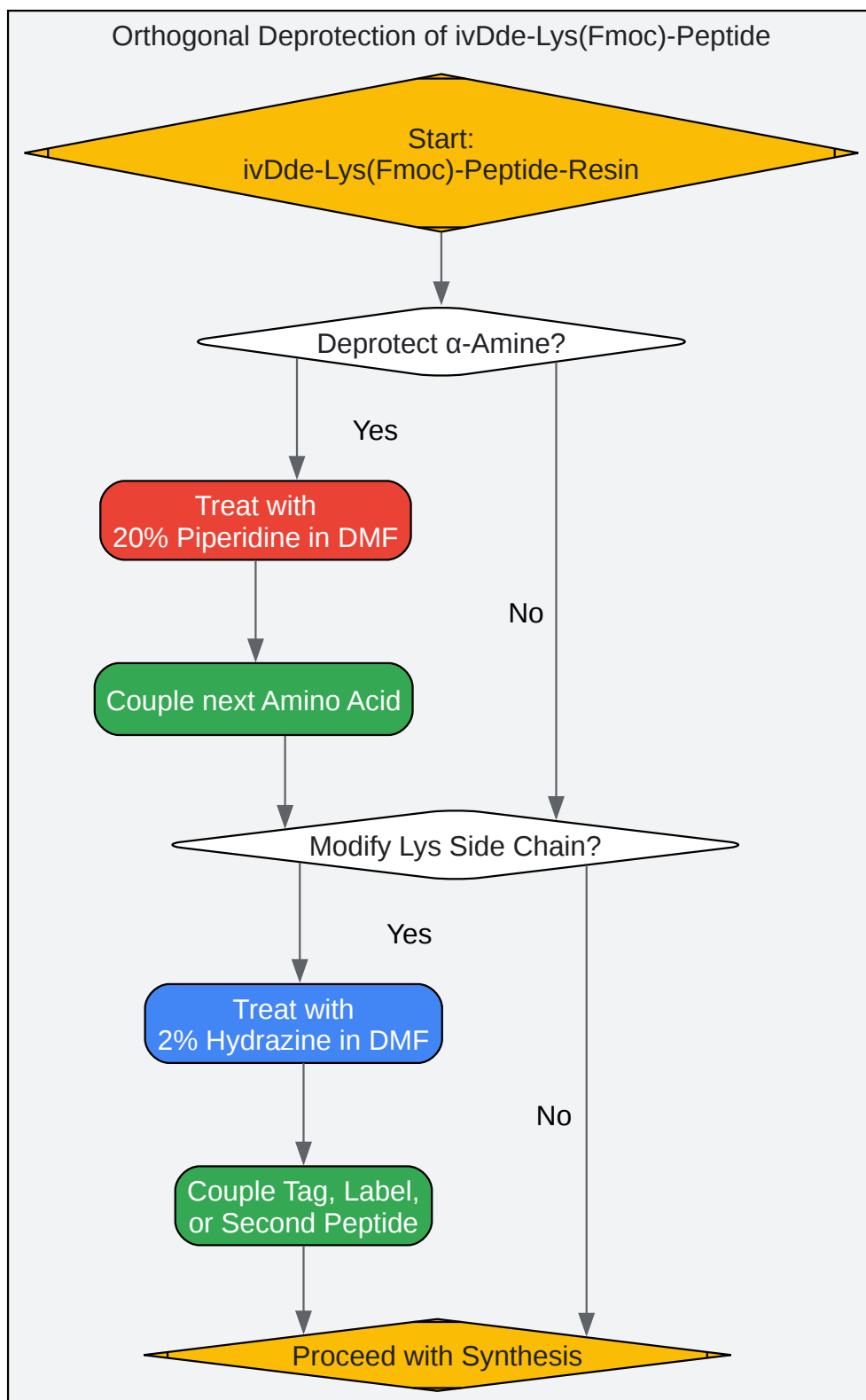
ivDde Group Removal (ϵ -Amine Deprotection):

- Reagent: 2% hydrazine monohydrate in DMF.[\[9\]](#)
- Procedure: Treat the peptide-resin with the 2% hydrazine solution in DMF. This is typically performed in multiple treatments (e.g., 3 times for 3 minutes each).[\[5\]](#)[\[9\]](#) This selectively removes the ivDde group, exposing the lysine side-chain amine for modification while the N-terminal Fmoc group (if present) and other acid-labile protecting groups remain intact.[\[3\]](#)

Visualized Workflows and Pathways

Orthogonal Deprotection Strategy

The following diagram illustrates the logical workflow for the selective deprotection of the Fmoc and ivDde groups, which enables site-specific modifications of a peptide chain.

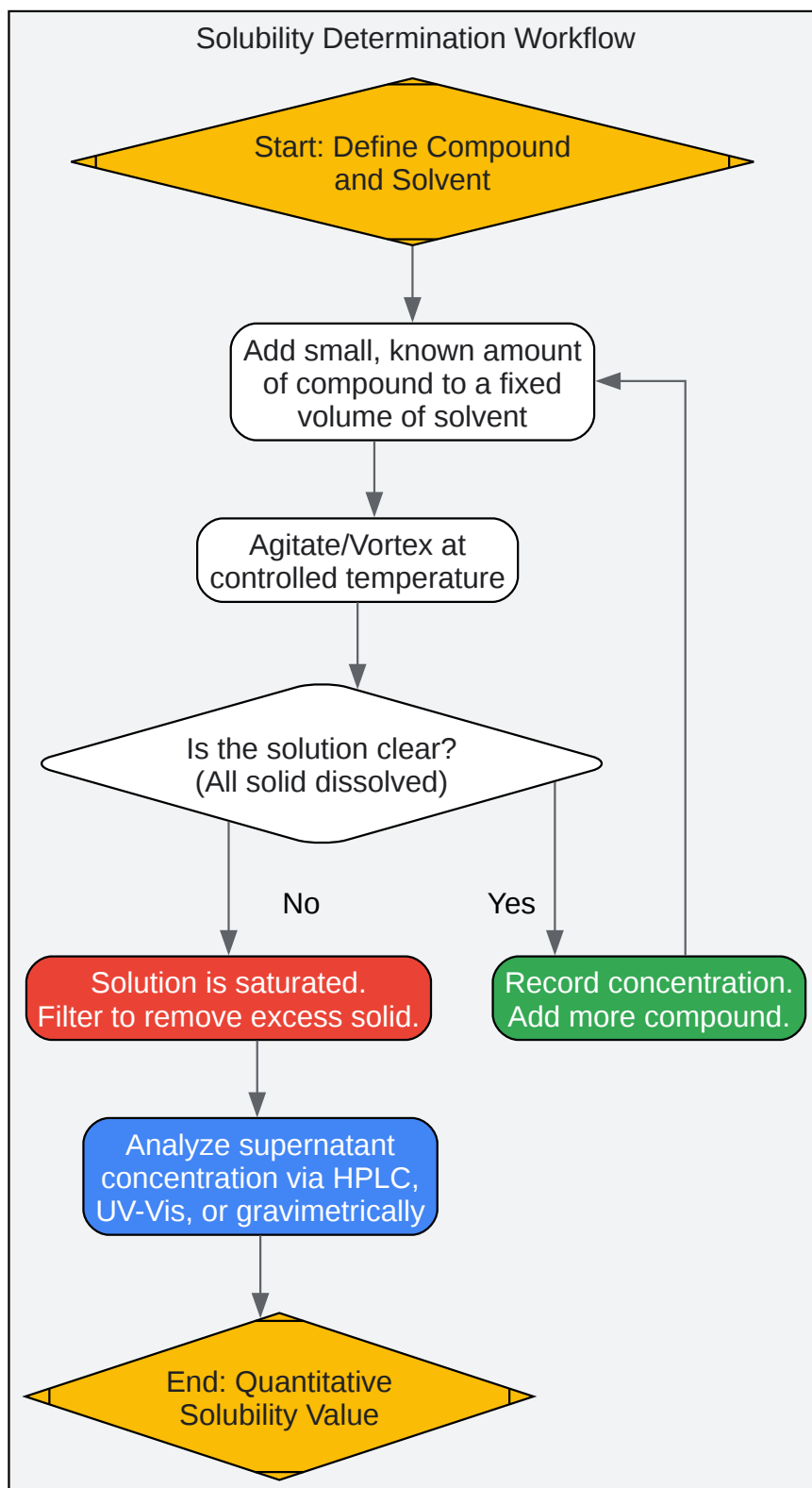


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Caption: Orthogonal deprotection workflow for **ivDde-Lys(Fmoc)-OH**.

General Experimental Workflow for Solubility Determination

This diagram outlines a systematic approach to determining the solubility of a compound like **ivDde-Lys(Fmoc)-OH** in a given solvent.



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Caption: A general experimental workflow for solubility testing.

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